molecular formula C10H13NO2 B1280177 Ethyl 3-amino-4-methylbenzoate CAS No. 41191-92-8

Ethyl 3-amino-4-methylbenzoate

Cat. No. B1280177
CAS RN: 41191-92-8
M. Wt: 179.22 g/mol
InChI Key: MCNBNDUVWQEKNZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylbenzoate is a chemical compound that is structurally related to various benzoate esters, which are often studied for their diverse applications in medicinal chemistry and materials science. While the provided papers do not directly discuss ethyl 3-amino-4-methylbenzoate, they do provide insights into similar compounds that can help infer the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various reagents to introduce the desired functional groups. For instance, the synthesis of ethyl 4-amino-3-methylbenzoate involves the ortho-alkylation of ethyl 4-aminobenzoate, using a methylthiomethyl intermediate and a Raney nickel catalyst . Similarly, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate demonstrates the use of dibenzoylmethane as a starting material and showcases the versatility of ethyl amino benzoate derivatives in synthesizing fused ring structures . These examples suggest that the synthesis of ethyl 3-amino-4-methylbenzoate could also be achieved through careful selection of starting materials and appropriate functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate were studied using FT-IR, FT-Raman, and DFT quantum chemical calculations, providing insights into vibrational wavenumbers, geometrical parameters, and electronic properties . These techniques could similarly be applied to ethyl 3-amino-4-methylbenzoate to determine its stable geometry and electronic characteristics.

Chemical Reactions Analysis

The reactivity of amino benzoate esters is highlighted in the synthesis of various derivatives. For instance, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate was used to prepare fused 3-aminopyranones and pyrimidin-4-ones, demonstrating the potential of these esters to participate in complex ring-forming reactions . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation steps indicates the versatility of amino benzoate esters in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino benzoate esters can be deduced from calorimetric experiments and computational calculations. For example, the standard molar enthalpies of formation and vaporization of ethyl 2-aminobenzoate and ethyl 3-aminobenzoate were determined using combustion calorimetry and microcalorimetry, along with computational methods . These properties are crucial for understanding the stability and reactivity of the compounds. The presence of intramolecular hydrogen bonding in ethyl 2-aminobenzoate also suggests that similar interactions could influence the properties of ethyl 3-amino-4-methylbenzoate .

Scientific Research Applications

It’s worth noting that “Ethyl 3-amino-4-methylbenzoate” is a part of the Nilotinib Hydrochloride Monohydrate API family, which suggests that it might be used in the development of kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases, which can prevent cancer cells from growing.

  • Organic Synthesis : This compound can be used as a building block in the synthesis of more complex organic molecules . Its amine group can participate in a variety of reactions, such as condensation with carboxylic acids to form amides, or reaction with isocyanates to form ureas.

  • Pharmaceutical Research : As part of the Nilotinib Hydrochloride Monohydrate API family, it might be used in the development of kinase inhibitors . These drugs block certain proteins called kinases, which can prevent cancer cells from growing.

  • Chemoinformatics and Drug Design : The compound’s physicochemical properties, such as its number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors, make it a potential candidate for drug design . Its GI absorption is high, and it is BBB permeant , which means it could potentially cross the blood-brain barrier, a property that is desirable in certain drug design contexts.

  • Molecular Modeling : The compound could be used in molecular modeling studies. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

  • Safety Testing : The compound could be used in safety testing. It has been classified with a signal word of “Warning” and has hazard statements of H302-H315-H319-H335 .

  • Chemical Education : This compound could be used in chemical education for teaching purposes, such as demonstrating different types of chemical reactions or illustrating concepts in organic chemistry .

  • Chemoinformatics and Drug Design : The compound’s physicochemical properties, such as its number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors, make it a potential candidate for drug design . Its GI absorption is high, and it is BBB permeant , which means it could potentially cross the blood-brain barrier, a property that is desirable in certain drug design contexts.

  • Molecular Modeling : The compound could be used in molecular modeling studies. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

  • Safety Testing : The compound could be used in safety testing. It has been classified with a signal word of “Warning” and has hazard statements of H302-H315-H319-H335 .

  • Chemical Education : This compound could be used in chemical education for teaching purposes, such as demonstrating different types of chemical reactions or illustrating concepts in organic chemistry .

  • Chemistry Organic Building Blocks : This compound can be used as a building block in the synthesis of more complex organic molecules . Its amine group can participate in a variety of reactions, such as condensation with carboxylic acids to form amides, or reaction with isocyanates to form ureas.

  • Pharmaceutical Research : As part of the Nilotinib Hydrochloride Monohydrate API family, it might be used in the development of kinase inhibitors . These drugs block certain proteins called kinases, which can prevent cancer cells from growing.

Safety And Hazards

Ethyl 3-amino-4-methylbenzoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 3-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBNDUVWQEKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504228
Record name Ethyl 3-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-methylbenzoate

CAS RN

41191-92-8
Record name Ethyl 3-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Amino-4-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RK Puppala, N Subbaiah… - Separation Science …, 2022 - Wiley Online Library
… Nilotinib dihydrochloride, Ethyl 3-amino-4-methylbenzoate(GTI-I), 3-amino-4-methylbenzoic acid(GTI-II), and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline (GTI-III) were …
CAL Mahaffy, J Hamilton - … and Reactivity in Inorganic and Metal …, 1987 - Taylor & Francis
The tricarbonylchromium complexes of the following highly substituted anilines or fluorobenzenes have been prepared: N,N,2,4,6-pentamethylaniline, N-ethyl-2,4,6-trimethylaniline, N-…
Number of citations: 13 www.tandfonline.com
A Carella, G Vives, T Cox, J Jaud, G Rapenne… - 2006 - Wiley Online Library
… The esterification of 1 in ethanol mediated by thionyl chloride14 afforded ethyl 3-amino-4-methylbenzoate (2) quantitatively. The conversion of 2 into ethyl indazole-6-carboxylate (3) …
A Makriyannis, JW Wilson… - Journal of Medicinal …, 1973 - ACS Publications
… To a warm (80) mixture of ethyl 3-amino-4-methylbenzoate (43.7 g, 0.25 mol) and HgAsO., (75.0 g, 0.53 mol) in 250 ml of 85% H3P04, under N2, was added with stirring over 6 hr 1,3-…
Number of citations: 15 pubs.acs.org
G Rapenne - Inorganica Chimica Acta, 2009 - Elsevier
… Ethyl 3-amino-4-methylbenzoate (2) was obtained quantitatively. The conversion of 2 into 6-(ethoxycarbonyl)indazole (3) was performed by reaction of 2 with potassium acetate, acetic …
Number of citations: 12 www.sciencedirect.com
ZX Niu, YT Wang, JF Sun, P Nie, P Herdewijn - European Journal of …, 2023 - Elsevier
… The synthesis of Nilotinib starts with the amination of cyanamide with ethyl 3-amino-4-methylbenzoate (NILT-001) to obtain the intermediate NILT-002, which undergoes cyclization with (…
Number of citations: 4 www.sciencedirect.com
J Das, RV Moquin, S Pitt, R Zhang, DR Shen… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and structure–activity relationships (SAR) of p38α MAP kinase inhibitors based on a pyrazolo-pyrimidine scaffold are described. These studies led to the identification of …
Number of citations: 51 www.sciencedirect.com
Y Ju, D Miao, R Yu, S Koo - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… The reaction with ethyl 3-amino-4-methylbenzoate (0.10 g, 0.55 mmol) produced 17 (68 mg, 0.22 mmol) in 43% yield as colorless oil. Data for 17: R f = 0.7 (hexane–EtOAc = 7 [thin …
Number of citations: 21 pubs.rsc.org
G Erbland, Y Gisbert, G Rapenne… - European Journal of …, 2018 - Wiley Online Library
… Ethyl 1-Acetyl-1H-indazole-6-carboxylate (7): A dry three-necked round-bottomed flask was successively charged with ethyl 3-amino-4-methylbenzoate 6 (2.0 g, 11.2 mmol, 1.0 equiv.), …
F Leonetti, A Stefanachi, O Nicolotti… - Current medicinal …, 2011 - ingentaconnect.com
… Interestingly, the preparation of the first moiety, that is the N-arylaminopyrimidine derivative 43, was carried out starting from the easily accessible ethyl-3-amino-4-methylbenzoate 42, …
Number of citations: 13 www.ingentaconnect.com

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